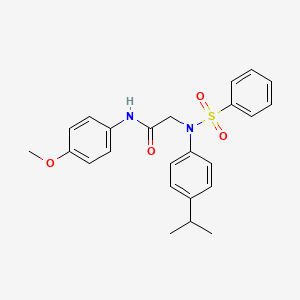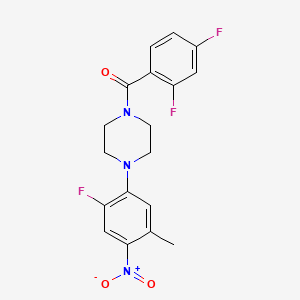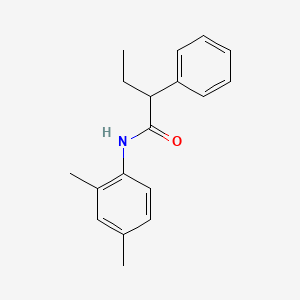
N~2~-(4-isopropylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(4-isopropylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as Compound A, is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is critical for the growth and proliferation of cancer cells, making Compound A a promising candidate for cancer therapy.
Wirkmechanismus
Compound A works by disrupting the interaction between c-Myc and Max, which is critical for the transcriptional activity of c-Myc. By inhibiting this interaction, Compound A reduces the expression of c-Myc target genes, leading to a decrease in cell proliferation and an increase in apoptosis. The selectivity of Compound A for c-Myc-dependent tumors is thought to be due to the high expression of c-Myc in these tumors, as well as the dependence of these tumors on c-Myc for their growth and survival.
Biochemical and Physiological Effects:
Compound A has been shown to have a range of biochemical and physiological effects. In cancer cells, Compound A reduces the expression of c-Myc target genes, leading to a decrease in cell proliferation and an increase in apoptosis. In addition, Compound A has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. In other areas of research, Compound A has been shown to modulate synaptic plasticity, the ability of neurons to change their connections in response to activity, and to regulate immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
Compound A has several advantages for use in lab experiments. It is a potent and selective inhibitor of c-Myc, making it a valuable tool for studying the role of c-Myc in cancer and other diseases. In addition, Compound A has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a cancer therapy. However, there are also limitations to the use of Compound A in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. In addition, its mechanism of action is complex and not fully understood, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on Compound A. One area of interest is the development of more potent and selective inhibitors of c-Myc. Another area is the investigation of the role of c-Myc in other diseases, such as Alzheimer's disease and autoimmune disorders. In addition, there is potential for the development of combination therapies that include Compound A, as well as the investigation of the use of Compound A in combination with immunotherapy. Finally, there is a need for further studies to establish the long-term safety and efficacy of Compound A, as well as its potential for clinical development as a cancer therapy.
Synthesemethoden
Compound A can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several key steps, including the preparation of intermediates, the coupling reaction between the intermediates, and the final purification of the product. The synthesis method has been optimized to achieve high yields and purity, making Compound A suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
Compound A has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, with a high degree of selectivity for c-Myc-dependent tumors. Compound A has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. In addition, Compound A has potential applications in other areas of research, such as neuroscience and immunology, where c-Myc plays a role in the regulation of gene expression.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-18(2)19-9-13-21(14-10-19)26(31(28,29)23-7-5-4-6-8-23)17-24(27)25-20-11-15-22(30-3)16-12-20/h4-16,18H,17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIKISAVPOZEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387413 | |
| Record name | 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-methoxyphenyl)acetamide | |
CAS RN |
6169-65-9 | |
| Record name | 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5206379.png)
![methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5206386.png)
![7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5206393.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5206414.png)
![N-(2-{4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B5206421.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5206427.png)
![N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5206428.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B5206434.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5206436.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]hydrazino}-2-oxo-N-2-pyridinylacetamide](/img/structure/B5206437.png)

![ethyl 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5206452.png)

![1-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5206461.png)